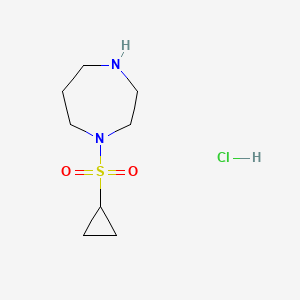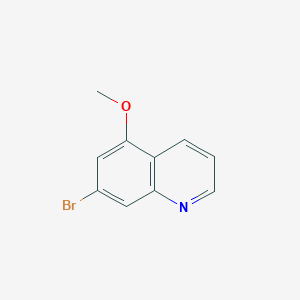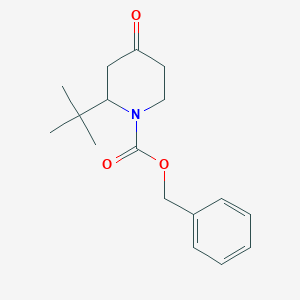
2-Amino-1-cyclopropyl-1-phenylethanol
Übersicht
Beschreibung
2-Amino-1-cyclopropyl-1-phenylethanol is an organic compound that features both an amino group and a hydroxyl group attached to a cyclopropyl and phenyl-substituted ethanolic backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclopropyl-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the catalytic hydrogenation of the corresponding nitrile or imine precursor over a palladium or platinum catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, solvent, and temperature are critical factors in scaling up the synthesis for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-cyclopropyl-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of cyclopropyl phenyl ketone or aldehyde.
Reduction: Formation of cyclopropyl phenyl amine or alcohol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-cyclopropyl-1-phenylethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-1-cyclopropyl-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, it may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-phenylethanol: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the phenyl and hydroxyl groups.
Phenylethanol: Contains the phenyl and hydroxyl groups but lacks the amino and cyclopropyl groups.
Uniqueness
2-Amino-1-cyclopropyl-1-phenylethanol is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for the synthesis of chiral molecules and the development of new pharmaceuticals and materials .
Eigenschaften
IUPAC Name |
2-amino-1-cyclopropyl-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-11(13,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOWZFCVILEMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)


![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)

![1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1376938.png)
![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)
![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)
![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)
